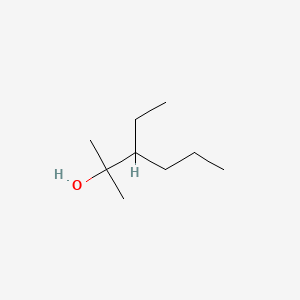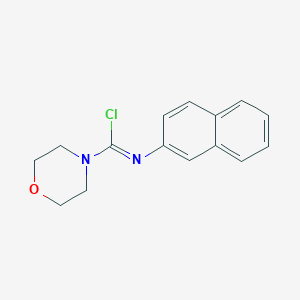
N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride: is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a morpholine ring via a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride typically involves the reaction of naphthalene-2-amine with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
- Hydrolyzed products such as carboxylic acids and morpholine .
Scientific Research Applications
Chemistry: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate biochemical pathways .
Medicine: It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- **N-(Naphth
Properties
CAS No. |
65766-80-5 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-naphthalen-2-ylmorpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C15H15ClN2O/c16-15(18-7-9-19-10-8-18)17-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChI Key |
VOJKGIVAFZCDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


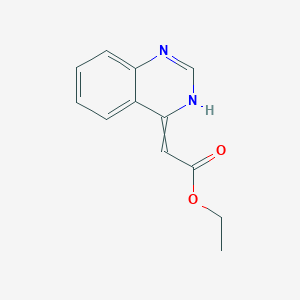
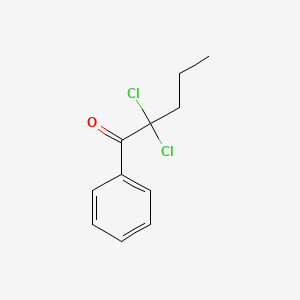
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
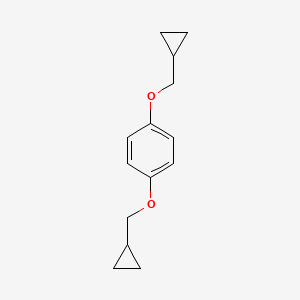
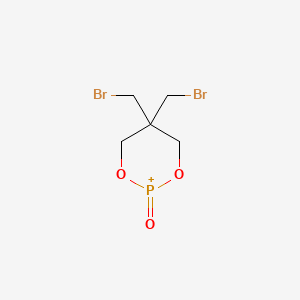
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
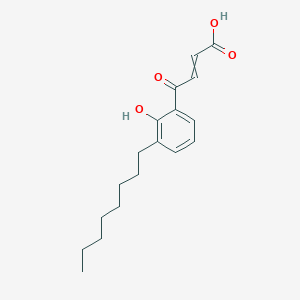
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)

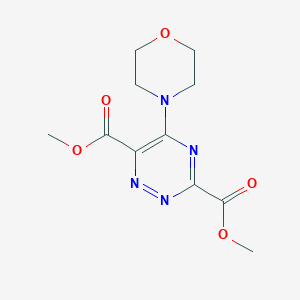
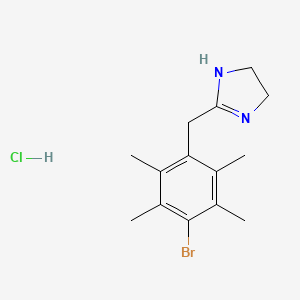
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
